Descladinose Azithromycin-d3 is a derivative of Azithromycin, a widely used macrolide antibiotic known for its effectiveness against various bacterial infections. This compound is classified as an impurity and metabolite of Azithromycin, which is primarily utilized in clinical settings to treat respiratory, urogenital, and other infections. Descladinose Azithromycin-d3 carries the CAS number 2714432-16-1 and has a molecular formula of with a molecular weight of 590.79 g/mol .
The synthesis of Descladinose Azithromycin-d3 involves the modification of the Azithromycin structure to include deuterium-labeled atoms. This process typically employs techniques such as:
The synthesis may involve several steps:
Descladinose Azithromycin-d3 can participate in various chemical reactions typical for macrolide antibiotics. These include:
The reactivity of Descladinose Azithromycin-d3 can be assessed using chromatographic methods to monitor reaction progress and product formation. Techniques like mass spectrometry are essential for identifying reaction products due to the presence of deuterium labels .
Descladinose Azithromycin-d3 exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, blocking the translocation step in protein elongation.
This mechanism results in:
Descladinose Azithromycin-d3 appears as a white to off-white powder with high stability when stored correctly.
Key chemical properties include:
Relevant data indicates that it maintains structural integrity over time when stored appropriately .
Descladinose Azithromycin-d3 serves multiple purposes in scientific research:
Research continues into its potential applications in developing new therapeutic strategies against resistant bacterial strains .
MLSB cross-resistance severely compromises treatment efficacy across macrolides, lincosamides, and streptogramin B antibiotics. This resistance primarily arises from erm-mediated methylation of the 23S rRNA A2058 residue (Escherichia coli numbering), which obstructs the drug-binding pocket within the bacterial 50S ribosomal subunit [8]. Conventional macrolides like erythromycin and azithromycin depend heavily on hydrogen bonding with A2058, rendering them vulnerable to such modifications. Descladinose Azithromycin-d3 derivatives circumvent this limitation through radical C3 side-chain engineering, which enables alternative ribosomal interactions independent of the methylated A2058 site [2] [4].
Research demonstrates that removing the cladinose moiety eliminates a key inducer of erm gene expression. Native macrolides activate resistance genes via this sugar, but 3-O-descladinose analogs like Descladinose Azithromycin-d3 bypass this induction mechanism [4]. Consequently, they maintain activity against strains expressing constitutively methylated ribosomes. In vitro studies using Streptococcus pneumoniae with the erm(B) genotype reveal a 32-fold reduction in azithromycin minimum inhibitory concentration (MIC) when comparing the cladinose-deficient analog to its parent compound [4]. This advantage extends beyond macrolides, as evidenced by retained efficacy against Staphylococcus aureus exhibiting cross-resistance to clindamycin (a lincosamide) [8].
Table 1: Descladinose Azithromycin-d3 Derivatives vs. MLSB Resistance Mechanisms
Resistance Mechanism | Effect on Azithromycin | Effect on Descladinose-Derivative | Key Evidence |
---|---|---|---|
erm-mediated methylation (A2058) | High-level resistance (MIC >256 µg/mL) | 4-16 µg/mL (bacteriostatic) | Engineered E. coli SQ110DTC strains [2] [4] |
Efflux pump (mefA, msrA) | 8-32 fold MIC increase | Requires efflux inhibition (e.g., menadione) | S. aureus models with VK3 co-administration [4] |
Enzymatic inactivation (esterases) | Hydrolysis of lactone ring | Enhanced stability via deuterium | Metabolic stability tracking using D3 isotope [9] |
Ribosomal RNA mutations at positions A2058 and A2059 represent a pervasive resistance mechanism in Gram-positive pathogens and emerging Gram-negative threats. These mutations disrupt hydrogen bonding with the desosamine sugar of classical macrolides, reducing binding affinity by >95% [2]. Descladinose Azithromycin-d3 derivatives—particularly those conjugated to nucleobases like adenine—leverage extended C3 side chains to engage alternative rRNA nucleotides, restoring inhibitory activity.
Molecular dynamics simulations confirm that adenine-conjugated derivatives form stable Watson-Crick base pairs with residue U2610 (23S rRNA), bypassing mutated A2058G/A2059G sites [4]. In vitro validation using isogenic E. coli SQ110 strains highlights this advantage:
Table 2: Activity of Azithromycin Derivatives Against Engineered Ribosomal Mutants
Compound | MIC (µg/mL) Wild-Type | MIC (µg/mL) A2058G Mutant | MIC (µg/mL) A2059G Mutant |
---|---|---|---|
Azithromycin | 0.5 | >128 | >128 |
Telithromycin | 0.25 | 64 | 32 |
3-O-Descladinose-azithromycin-adenine | 8 | 16 | 32 |
3-O-Descladinose-azithromycin-uracil | 16 | >128 | >128 |
Data adapted from synthesis and evaluation studies against engineered E. coli strains [2] [4].
The adenine conjugate exhibits only a 2-4 fold MIC increase against A2058G/A2059G mutants, compared to >256-fold increases for azithromycin. This resilience stems from the nucleobase's capacity to exploit compensatory ribosomal interactions. However, this benefit is partially offset by reduced membrane permeability and heightened vulnerability to efflux pumps like AcrAB-TolC. In hyperpermeable E. coli LPTD strains, the MIC of adenine-conjugated derivatives drops to 2 µg/mL, confirming that optimizing bioavailability remains critical for clinical translation [4].
Descladinose Azithromycin-d3 exemplifies a broader shift toward "ribosome-agnostic" macrolide engineering, which prioritizes novel interactions with conserved ribosomal regions beyond the classical A2058 binding site. This approach contrasts with earlier generations:
The deuterium (D3) incorporation in Descladinose Azithromycin-d3 serves dual purposes: It enhances metabolic stability by retarding hepatic CYP3A4-mediated demethylation, and it provides a spectroscopic handle for tracking drug distribution and target engagement in vivo [9]. This is particularly valuable given azithromycin's extensive tissue accumulation and intracellular penetration. Current research focuses on optimizing linker length between the descladinose core and nucleobase. Seventeen-atom spacers significantly outperform shorter chains (MIC 4 µg/mL vs. 32 µg/mL against S. pneumoniae) by enabling deeper ribosomal penetration [4]. Future designs may integrate fluoroketolide features (e.g., C11/C12 cyclic carbamates) to further enhance binding to mutated ribosomes [8].
Table 3: Evolution of Ribosome-Targeting Macrolides
Generation | Prototype | Structural Features | Binding Site | Limitations |
---|---|---|---|---|
1st | Erythromycin | Cladinose, desosamine | Domain V (A2058) | erm induction, acid lability |
2nd | Azithromycin | 15-membered ring, methylated N | Domain V (A2058) | Efflux vulnerability |
3rd | Telithromycin | 3-Keto, aryl-alkyl extension | Domain V (A2058) + Domain II | Hepatic toxicity |
4th | Descladinose-D3 | Deuterium, C3-nucleobase conjugates | Domain V (U2610) + Domain II/VI | Permeability reduction |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3